molecular formula C12H10NO5P B160774 4-Nitrophenyl hydrogen phenylphosphonate CAS No. 57072-35-2

4-Nitrophenyl hydrogen phenylphosphonate

Cat. No.: B160774
CAS No.: 57072-35-2
M. Wt: 279.18 g/mol
InChI Key: NRGZTHQFAQCJCQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl hydrogen phenylphosphonate is an organic compound with the molecular formula C12H10NO5P. It is a derivative of phenylphosphonic acid, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its role as a substrate for 5’-nucleotide phosphodiesterases, making it significant in biochemical research .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl hydrogen phenylphosphonate is the 5’-Nucleotide Phosphodiesterase . This enzyme plays a crucial role in cellular functions by regulating the levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound interacts with its target, the 5’-Nucleotide Phosphodiesterase, by serving as a substrate . The compound’s interaction with the enzyme leads to its hydrolysis, a process that is facilitated by the enzyme’s catalytic activity .

Biochemical Pathways

The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase affects the levels of cyclic nucleotides within the cell . These cyclic nucleotides are involved in various biochemical pathways, including those responsible for cellular signal transduction. The downstream effects of these pathways can influence a wide range of cellular processes, from gene expression to cell proliferation.

Pharmacokinetics

The compound’s solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability.

Result of Action

The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase results in the production of cyclic nucleotides . These cyclic nucleotides act as secondary messengers within cells, influencing a variety of cellular processes. The exact molecular and cellular effects of this action would depend on the specific cellular context and the pathways that are activated as a result.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or enzymes in the environment could potentially interfere with the compound’s interaction with its target, the 5’-Nucleotide Phosphodiesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl hydrogen phenylphosphonate typically involves the esterification of phenylphosphonic acid with 4-nitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phenylphosphonic acid, 4-nitrophenol, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl hydrogen phenylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrophenyl hydrogen phenylphosphonate is widely used in scientific research due to its role as a substrate for 5’-nucleotide phosphodiesterases. This makes it valuable in studies involving enzyme kinetics and mechanisms. Additionally, its stability and ease of synthesis make it a preferred choice over naturally occurring nucleotides in various biochemical assays .

In chemistry , it is used to study the catalytic properties of enzymes and the effects of various inhibitors. In biology , it serves as a model compound to investigate enzyme-substrate interactions. In medicine , it is used in the development of diagnostic assays and therapeutic agents targeting phosphodiesterase enzymes. In industry , it finds applications in the synthesis of other organophosphorus compounds and as a reagent in analytical chemistry .

Comparison with Similar Compounds

  • Bis(4-nitrophenyl) phosphate
  • 4-Nitrophenyl phosphate
  • Phenylphosphonic acid

Comparison: 4-Nitrophenyl hydrogen phenylphosphonate is unique due to its specific structure, which combines a phenylphosphonic acid moiety with a 4-nitrophenyl group. This structure imparts distinct chemical properties, such as its stability and reactivity under various conditions. Compared to bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphate, it offers a different reactivity profile, making it suitable for specific biochemical applications .

Properties

IUPAC Name

(4-nitrophenoxy)-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZTHQFAQCJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205683
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57072-35-2
Record name O-4-Nitrophenyl phenylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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